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Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxypyrimidine

Cat. No.: B105707 Get Quote

An In-Depth Technical Guide to 2,4-Dichloro-6-methoxypyrimidine: Properties, Synthesis,

and Applications in Modern Drug Discovery

Abstract
2,4-Dichloro-6-methoxypyrimidine is a pivotal heterocyclic building block in the fields of

medicinal chemistry and agrochemical synthesis. Its unique electronic and steric properties,

characterized by an electron-deficient pyrimidine core and two differentially reactive chlorine

substituents, make it a versatile scaffold for constructing complex molecular architectures. This

guide provides an in-depth analysis of its core molecular profile, details a robust synthesis

protocol with mechanistic insights, explores its chemical reactivity and strategic applications in

drug discovery, and outlines essential safety and handling procedures. Designed for

researchers, scientists, and drug development professionals, this document synthesizes

technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Core Molecular Profile and Physicochemical
Properties
The pyrimidine ring is a fundamental structural motif in numerous biologically active

compounds, including nucleic acids and a wide array of therapeutic agents.[1] Its inherent

ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has

cemented its importance in drug design.[1] 2,4-Dichloro-6-methoxypyrimidine capitalizes on

this privileged scaffold, offering specific functional handles for chemical elaboration.
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The molecule's reactivity is governed by the interplay of its structural features. The two nitrogen

atoms in the pyrimidine ring act as electron sinks, rendering the ring electron-deficient and

susceptible to nucleophilic attack. The two chlorine atoms at the C2 and C4 positions are

excellent leaving groups, providing reactive sites for nucleophilic aromatic substitution (SNAr).

The methoxy group at the C6 position, being an electron-donating group, subtly modulates the

reactivity of the ring. This precise arrangement of functional groups allows for selective and

sequential substitution reactions, a highly desirable trait for building libraries of compounds in

drug discovery campaigns.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-methoxypyrimidine

Property Value Source

IUPAC Name
2,4-dichloro-6-

methoxypyrimidine
[2]

Molecular Formula C₅H₄Cl₂N₂O [2][3]

Molecular Weight 179.00 g/mol [2][3]

CAS Number 43212-41-5 [2][3]

Canonical SMILES COC1=CC(=NC(=N1)Cl)Cl [2]

InChIKey
ZSNZDRHTTWBNGI-

UHFFFAOYSA-N
[2]

Synonyms
6-methoxy-2,4-

dichloropyrimidine
[3]

Synthesis and Mechanistic Insights
The synthesis of 2,4-dichloro-6-methoxypyrimidine is typically achieved through the

chlorination of its corresponding dihydroxy precursor. This transformation is a cornerstone of

pyrimidine chemistry, enabling access to the highly reactive dichloro intermediates from more

stable and accessible starting materials.

Expertise in Practice: The Choice of Chlorinating Agent
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Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation. Its

efficacy stems from its ability to convert the hydroxyl groups of the tautomeric amide forms of

the dihydroxypyrimidine into excellent leaving groups, which are subsequently displaced by

chloride ions. The reaction is often performed in the presence of a tertiary amine, such as

triethylamine or N,N-dimethylaniline, which acts as a base to neutralize the HCl generated

during the reaction, driving the equilibrium towards the product and preventing unwanted side

reactions.

Protocol: Synthesis of 2,4-Dichloro-6-
methoxypyrimidine
This protocol is adapted from established methodologies for the chlorination of

hydroxypyrimidines.[4]

Step 1: Reaction Setup

In a nitrogen-purged reaction flask equipped with a reflux condenser and a magnetic stirrer,

add 2,4-dihydroxy-5-methoxypyrimidine, a suitable solvent (e.g., toluene), and phosphorus

oxychloride.

Step 2: Addition of Base

Under agitation, carefully add an alkaline substance such as triethylamine to the mixture.

The molar ratio of base to the starting pyrimidine is typically between 1.0 and 1.5 to 1.[4]

Step 3: Heating and Reflux

Heat the reaction mixture to reflux (approximately 100-160 °C, depending on the solvent)

and maintain for 2-6 hours until the reaction is complete, as monitored by TLC or LC-MS.[4]

Step 4: Quenching and Workup

Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the

excess phosphorus oxychloride.

Separate the organic layer. The aqueous layer is then extracted again with the solvent to

ensure complete recovery of the product.
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Step 5: Isolation and Purification

Combine the organic layers and concentrate under reduced pressure to yield the crude

product. The final product can be further purified by recrystallization or column

chromatography to achieve high purity (typically 98-99%).[4]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2,4-Dichloro-6-methoxypyrimidine.

Chemical Reactivity and Strategic Applications
The synthetic utility of 2,4-dichloro-6-methoxypyrimidine lies in the sequential and selective

displacement of its two chlorine atoms. Generally, in 2,4-dichloropyrimidines, the chlorine at the

C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2

position. This differential reactivity allows for a controlled, stepwise introduction of different

functional groups, which is a powerful strategy in drug design.

Application in Drug Discovery
This scaffold is an important intermediate for compounds targeting a range of diseases. For

example, the related 2,4-dichloro-6-methylpyrimidine is a key starting material for synthesizing

selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), which are used in the

treatment of non-small cell lung cancer.[5] The dichloropyrimidine core allows for the

introduction of different amine-containing groups at the C2 and C4 positions to optimize binding

affinity and selectivity for the target kinase. Similarly, 2,4-dichloro-6-methoxypyrimidine is a

precursor for potent anti-tumor agents and herbicides.[4]
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Generalized Reaction Scheme
The following diagram illustrates a generalized strategy for elaborating the 2,4-dichloro-6-
methoxypyrimidine core. A first nucleophile (Nu1) is introduced, typically at the more reactive

C4 position. A second, different nucleophile (Nu2) can then be introduced at the C2 position,

often requiring more forcing conditions.

2,4-Dichloro-6-methoxypyrimidine C₅H₄Cl₂N₂O + Nucleophile 1 (Nu1)
(e.g., R-NH₂) 2-Chloro-4-(Nu1)-6-methoxypyrimidine + Nucleophile 2 (Nu2)

(e.g., R'-NH₂) 2-(Nu2)-4-(Nu1)-6-methoxypyrimidine Disubstituted Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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